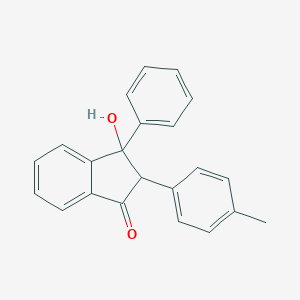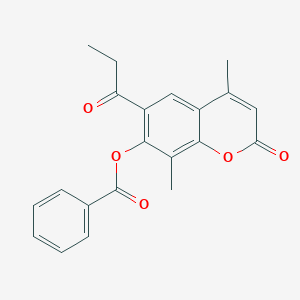
(4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate, also known as DPOCB, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
科学研究应用
(4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. (4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide-stimulated macrophages. Furthermore, (4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate has been found to scavenge free radicals and protect cells against oxidative stress-induced damage. In addition, (4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
作用机制
The mechanism of action of (4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate is not fully understood. However, it has been proposed that (4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate exerts its biological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. (4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate has been shown to inhibit the activation of NF-κB and MAPKs, which are involved in the regulation of inflammatory responses. Moreover, (4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate has been found to activate the PI3K/Akt pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
(4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate has been shown to possess various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide-stimulated macrophages. Furthermore, (4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate has been found to scavenge free radicals and protect cells against oxidative stress-induced damage. In addition, (4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
实验室实验的优点和局限性
(4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in high yields. (4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate has been shown to exhibit significant biological activity at low concentrations, making it a potent tool for studying various biological processes. However, (4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate has some limitations for lab experiments. It is a relatively new compound, and its biological activity and mechanism of action are not fully understood. Furthermore, its potential toxicity and side effects have not been extensively studied.
未来方向
There are several future directions for (4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate research. Firstly, further studies are needed to elucidate the mechanism of action of (4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate. Secondly, the potential toxicity and side effects of (4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate need to be investigated in more detail. Thirdly, the development of (4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate-based drugs for the treatment of inflammatory diseases and cancer should be explored. Fourthly, the synthesis of novel (4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate derivatives with improved biological activity and selectivity should be investigated. Finally, the potential applications of (4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate in material science, such as the development of sensors and fluorescent probes, should be explored.
Conclusion:
In conclusion, (4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. (4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. Although its mechanism of action and potential toxicity need to be further investigated, (4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate has the potential to be a valuable tool for studying various biological processes and developing new drugs for the treatment of inflammatory diseases and cancer.
合成方法
(4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate can be synthesized by the reaction of 4-hydroxycoumarin with 4,8-dimethyl-2-oxo-2H-chromene-7-carbaldehyde in the presence of propanoic anhydride and catalytic amounts of p-toluenesulfonic acid. The reaction yields (4,8-Dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate as a white crystalline solid with a melting point of 160-162°C.
属性
分子式 |
C21H18O5 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC 名称 |
(4,8-dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate |
InChI |
InChI=1S/C21H18O5/c1-4-17(22)16-11-15-12(2)10-18(23)25-19(15)13(3)20(16)26-21(24)14-8-6-5-7-9-14/h5-11H,4H2,1-3H3 |
InChI 键 |
CLXFGHVNXRNTAK-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=C(C(=C2C(=C1)C(=CC(=O)O2)C)C)OC(=O)C3=CC=CC=C3 |
规范 SMILES |
CCC(=O)C1=C(C(=C2C(=C1)C(=CC(=O)O2)C)C)OC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-[methacryloyl(methyl)amino]benzoate](/img/structure/B293234.png)
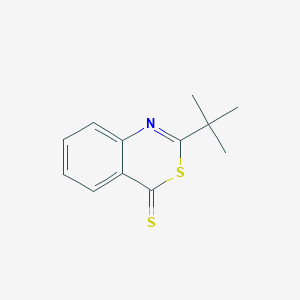

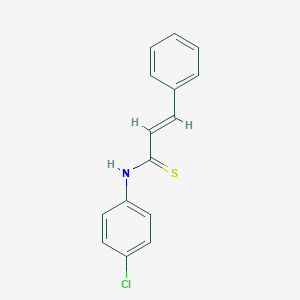

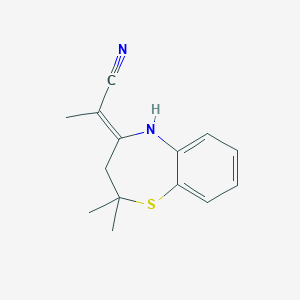
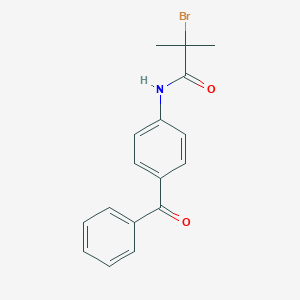
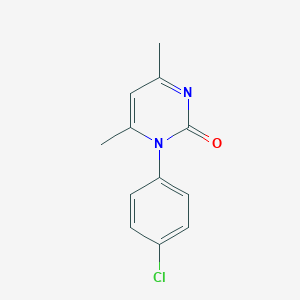

![6,6-dimethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-5-thione](/img/structure/B293248.png)
![1-phenyl-1,3-dihydrospiro[2H-indole-3,1'-cyclohexane]-2-thione](/img/structure/B293250.png)

